molecular formula C19H22N2O B2726131 N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(2-methylphenyl)propanamide CAS No. 2034312-39-3

N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(2-methylphenyl)propanamide

Cat. No.: B2726131
CAS No.: 2034312-39-3
M. Wt: 294.398
InChI Key: XGDGRIRSMWUIMZ-UHFFFAOYSA-N
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Description

N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(2-methylphenyl)propanamide is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. The structure of this compound, which features a propanamide linker connecting a 2-methylphenyl group and a 5-cyclopropylpyridin-3-yl)methyl moiety, suggests potential for targeted protein interaction. This scaffold is characteristic of molecules designed to modulate enzyme activity, such as kinase inhibition . Similar compounds have been investigated for their role in critical cellular pathways, including those involving apoptosis signal-regulating kinase 1 (ASK1), a target relevant in the study of fibrotic diseases and non-alcoholic steatohepatitis (NASH) . Researchers can utilize this compound as a chemical tool or a lead structure to probe biological mechanisms, study signal transduction networks, and develop novel therapeutic strategies for various disorders. Its well-defined structure also makes it a valuable intermediate for further chemical exploration and structure-activity relationship (SAR) studies. This product is intended for research purposes in a controlled laboratory environment.

Properties

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(2-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-14-4-2-3-5-16(14)8-9-19(22)21-12-15-10-18(13-20-11-15)17-6-7-17/h2-5,10-11,13,17H,6-9,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGDGRIRSMWUIMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)NCC2=CC(=CN=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(2-methylphenyl)propanamide” typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Cyclopropylpyridine Intermediate: This step may involve the cyclopropanation of a pyridine derivative using a cyclopropyl halide in the presence of a base.

    Coupling with Tolyl Group: The cyclopropylpyridine intermediate can be coupled with a tolyl derivative through a cross-coupling reaction, such as a Suzuki or Heck reaction.

    Amidation: The final step involves the formation of the amide bond by reacting the coupled intermediate with a suitable amine or amide reagent under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(2-methylphenyl)propanamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(2-methylphenyl)propanamide” would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The compound shares a propanamide core with several analogs, but substituent variations lead to distinct properties. Key comparisons include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Structural Differences
N-[(5-Cyclopropylpyridin-3-yl)methyl]-3-(2-methylphenyl)propanamide (Target) C₂₀H₂₃N₂O ~313.4* Cyclopropylpyridinylmethyl, 2-methylphenyl Not reported Cyclopropyl group, pyridine linkage
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)propanamide (7e) C₁₇H₁₉N₅O₂S₂ 389.5 Thiazole-oxadiazole-sulfanyl bridge, 2,4-dimethylphenyl 134–178 Heterocyclic bridge vs. pyridine-cyclopropyl
N-(2-Ethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide C₁₉H₂₁N₅O 335.4 Tetrazolyl group, ethylphenyl, 3-methylphenyl Not reported Tetrazolyl substitution vs. pyridine backbone
(Z)-N-(4-(2-(12H-dibenzo[b,f][1,4,5]thiadiazocin-3-yl)-4-(4-fluorophenyl)-thiazol-5-yl)pyridin-2-yl)-3-(2,5-dimethoxyphenyl)propanamide (29) C₃₇H₂₈FN₅O₃S₂ 689.8 Thiadiazocin-thiazole hybrid, 4-fluorophenyl, 2,5-dimethoxyphenyl Not reported Complex polycyclic system vs. simpler backbone

*Calculated based on structural similarity to analogs.

Key Observations :

  • Cyclopropyl vs.
  • Substituent Effects : The 2-methylphenyl group in the target compound may offer steric hindrance similar to 2,4-dimethylphenyl in 7e but lacks the electron-withdrawing effects of fluorophenyl groups in compounds like 29 .

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